molecular formula C16H14N2O6 B2747586 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide CAS No. 1170554-00-3

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide

Cat. No.: B2747586
CAS No.: 1170554-00-3
M. Wt: 330.296
InChI Key: BETRQRWYJGIPFF-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide is a complex organic compound that features a benzodioxole moiety linked to a nitrobenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole structure can be synthesized from catechol and formaldehyde under acidic conditions.

    Attachment of the Ethyl Linker: The benzodioxole is then reacted with an appropriate ethylating agent, such as ethylene oxide, to introduce the ethyl linker.

    Formation of the Nitrobenzamide: The nitrobenzamide moiety is synthesized by nitration of benzamide using a mixture of concentrated sulfuric acid and nitric acid.

    Coupling Reaction: Finally, the benzodioxole-ethyl intermediate is coupled with the nitrobenzamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Formation of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-aminobenzamide.

    Substitution: Formation of halogenated derivatives of the benzodioxole moiety.

    Hydrolysis: Formation of 2-(benzo[d][1,3]dioxol-5-yloxy)ethylamine and 2-nitrobenzoic acid.

Scientific Research Applications

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide: Similar structure but with an acetamide group instead of a nitrobenzamide.

    N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-aminobenzamide: The reduced form of the target compound.

    Benzo[d][1,3]dioxole derivatives: Various derivatives with different substituents on the benzodioxole ring.

Uniqueness

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide is unique due to the presence of both the benzodioxole and nitrobenzamide moieties, which confer specific chemical reactivity and biological activity. Its ability to undergo reduction and substitution reactions makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c19-16(12-3-1-2-4-13(12)18(20)21)17-7-8-22-11-5-6-14-15(9-11)24-10-23-14/h1-6,9H,7-8,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETRQRWYJGIPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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